molecular formula C10H20SSn2 B1590012 2,5-Bis(trimethylstannyl)thiophene CAS No. 86134-26-1

2,5-Bis(trimethylstannyl)thiophene

Cat. No.: B1590012
CAS No.: 86134-26-1
M. Wt: 409.8 g/mol
InChI Key: KKRPPVXJVZKJON-UHFFFAOYSA-N
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Description

2,5-Bis(trimethylstannyl)thiophene is an organotin compound with the molecular formula C10H20SSn2. It is characterized by the presence of two trimethylstannyl groups attached to a thiophene ring. This compound is of significant interest in the field of organic chemistry due to its utility in various synthetic applications and research endeavors.

Preparation Methods

  • Dissolve thiophene in an appropriate solvent such as tetrahydrofuran (THF).

  • Add trimethyltin chloride to the solution.

  • Introduce a catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), to facilitate the reaction.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete.

  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of 2,5-Bis(trimethylstannyl)thiophene may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(trimethylstannyl)thiophene undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form thiophene derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to remove the stannyl groups, yielding simpler thiophene derivatives.

  • Substitution: The stannyl groups can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Thiophene-2,5-dicarboxylic acid, thiophene-2,5-dione, etc.

  • Reduction: Thiophene, 2,5-dihydrothiophene, etc.

  • Substitution: 2,5-bis(alkyl)thiophene, 2,5-bis(aryl)thiophene, etc.

Scientific Research Applications

2,5-Bis(trimethylstannyl)thiophene is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

  • Chemistry: It serves as a precursor for the synthesis of various thiophene-based compounds, which are important in organic synthesis and materials science.

  • Biology: Thiophene derivatives are used in the development of bioactive molecules and pharmaceuticals.

  • Medicine: Thiophene-based compounds have shown potential in drug discovery and development, particularly in the treatment of various diseases.

  • Industry: The compound is utilized in the production of conducting polymers, which have applications in electronics and materials science.

Mechanism of Action

The mechanism by which 2,5-Bis(trimethylstannyl)thiophene exerts its effects depends on the specific reaction or application. In general, the compound acts as a stannylating agent, facilitating the introduction of stannyl groups into other molecules. The molecular targets and pathways involved vary based on the context of the reaction or application.

Comparison with Similar Compounds

  • 2-(Tributylstannyl)thiophene

  • 2,5-Bis(trimethylstannyl)selenophene

  • 2,5-Dibromothieno[3,2-b]thiophene

  • trans-1,2-Bis(tributylstannyl)ethene

Properties

IUPAC Name

trimethyl-(5-trimethylstannylthiophen-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2S.6CH3.2Sn/c1-2-4-5-3-1;;;;;;;;/h1-2H;6*1H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRPPVXJVZKJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC=C(S1)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20SSn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511198
Record name (Thiene-2,5-diyl)bis(trimethylstannane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86134-26-1
Record name (Thiene-2,5-diyl)bis(trimethylstannane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trimethyl-(5-trimethylstannylthiophen-2-yl)stannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

After 18.4 mL (30 mmol) of n-butyl lithium solution (n-BuLi, 1.63M in hexane) was added to a solution of 3.0 g (12.4 mmol) dibromothiophene in tetrahydrofuran (50 mL) at −50° C. under nitrogen atmosphere, the reaction was allowed to proceed for 30 minutes. To the mixture was added 5 g of trimethylstannyl chloride (SnMe3Cl, 25 mmol) and the reaction was continued at −50° C. for about 4˜5 hours. Next, the aqueous layer and organic layer were separated. The obtained organic layer was dried over a drying agent, and then solvents were removed. The resulting crude product was recrystallized from ether twice to afford 3.1 g (yield: 60%) of the title compound as a white crystal.
Quantity
18.4 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Bis(trimethylstannyl)thiophene
Reactant of Route 2
Reactant of Route 2
2,5-Bis(trimethylstannyl)thiophene

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